Cyclohexyl cinnamate

Flavor Chemistry Thermal Processing Formulation Stability

Cyclohexyl cinnamate (CAS 7779-17-1) is a synthetic cinnamic acid ester with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol. It is a colorless to pale yellow, viscous liquid characterized by a sweet, fruity odor profile with distinct notes of peach, cherry, and almond, and is used primarily as a flavoring and fragrance agent in food and cosmetic applications.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 7779-17-1
Cat. No. B1588606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl cinnamate
CAS7779-17-1
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H18O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2
InChIKeyGCFAUZGWPDYAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Cinnamate (CAS 7779-17-1) Procurement Guide: FEMA GRAS Status & Key Physicochemical Identifiers for Flavor Formulation


Cyclohexyl cinnamate (CAS 7779-17-1) is a synthetic cinnamic acid ester with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol. It is a colorless to pale yellow, viscous liquid characterized by a sweet, fruity odor profile with distinct notes of peach, cherry, and almond, and is used primarily as a flavoring and fragrance agent in food and cosmetic applications. The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) under number 2352 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having 'no safety concern at current levels of intake' for its intended use. [1]

Why Generic Substitution of Cyclohexyl Cinnamate with Alkyl Cinnamates Fails: Evidence-Based Physicochemical and Performance Differentiation


Substituting cyclohexyl cinnamate with a generic 'cinnamate ester' such as ethyl cinnamate (CAS 103-36-6) or benzyl cinnamate (CAS 103-41-3) is scientifically unsound due to quantifiable differences in volatility, olfactory substantivity, and physicochemical properties that directly impact formulation performance, shelf-life stability, and sensory experience. [1] The cyclohexyl moiety imparts a distinct molecular geometry and lipophilicity (logP 4.24) that results in a lower vapor pressure and higher flash point (144 °C) compared to shorter-chain alkyl esters, leading to extended fragrance substantivity (reported as >60 hours on a blotter) and reduced evaporation loss during thermal processing, such as in baked goods and confectionery. These quantifiable differences, detailed in Section 3, confirm that one-to-one molar substitution would result in a deviation from the intended flavor and fragrance profile, potentially compromising product quality, regulatory compliance, and consumer acceptance.

Quantitative Evidence for Selecting Cyclohexyl Cinnamate Over Ethyl Cinnamate and Benzyl Cinnamate: Volatility, Safety, and Sensory Performance Data


Enhanced Thermal Stability and Reduced Volatility: Flash Point and Boiling Point Comparison of Cyclohexyl vs. Ethyl Cinnamate

Cyclohexyl cinnamate exhibits a significantly higher flash point (144 °C) and higher boiling point (346 °C at 760 mmHg) compared to the widely used flavoring agent ethyl cinnamate (flash point: >110 °C; boiling point: 271 °C). This 34 °C difference in flash point and 75 °C difference in boiling point translates to lower volatility and reduced evaporative loss during high-temperature food processing (e.g., baking, extrusion) and fragrance manufacturing, ensuring better retention of the intended sensory profile in the final consumer product.

Flavor Chemistry Thermal Processing Formulation Stability Volatility

Superior Olfactory Substantivity: Cyclohexyl Cinnamate Provides Extended Fragrance Duration (>60 Hours) Versus Ethyl Cinnamate

Cyclohexyl cinnamate demonstrates significantly greater olfactory substantivity, with a reported duration of >60 hours on a blotter at full concentration. [1] In contrast, the structurally simpler and more volatile ethyl cinnamate is known for its fleeting, top-note character, providing a much shorter sensory impact. [2] The quantitative difference in substantivity is attributed to the higher molecular weight (230.30 vs. 176.21 g/mol) and increased lipophilicity (logP 4.24 vs. 2.99) of the cyclohexyl ester, which reduces its evaporation rate and prolongs its presence on surfaces like skin and fabric.

Fragrance Chemistry Perfumery Substantivity Sensory Science

Favorable Safety Profile: JECFA Evaluation Confirms 'No Safety Concern' for Cyclohexyl Cinnamate at Current Intake Levels

Cyclohexyl cinnamate has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned an Acceptable Daily Intake (ADI) of 'no safety concern at current levels of intake when used as a flavouring agent'. [1] This regulatory safety assessment is a critical differentiator, as not all cinnamate esters used in fragrances have undergone the same level of rigorous toxicological evaluation for food applications. For instance, while benzyl cinnamate is also a flavoring agent, its use in cosmetics is primarily as a fragrance fixative and UV absorber, and its safety profile is distinct, with specific restrictions in some jurisdictions due to its potential for skin sensitization at higher concentrations. [2]

Food Safety Regulatory Compliance Toxicology Flavoring Agent

Higher Lipophilicity for Enhanced Flavor Partitioning: Cyclohexyl Cinnamate's logP of 4.24 Outperforms Ethyl Cinnamate (logP 2.99)

Cyclohexyl cinnamate has a measured octanol-water partition coefficient (logP) of 4.24, indicating high lipophilicity. This is substantially greater than that of ethyl cinnamate, which has a logP of 2.99. In complex food matrices, this higher logP value suggests that cyclohexyl cinnamate will preferentially partition into the lipid phase of the food (e.g., fats, oils), leading to a slower release and prolonged flavor perception during consumption. This contrasts with the more water-soluble ethyl cinnamate, which may partition into the aqueous phase and be released more rapidly, resulting in a less persistent flavor profile.

Physical Chemistry Flavor Delivery Partitioning Formulation Science

Synthetic Route Enables High-Yield Production: Patent CN104086423A Describes Efficient Catalytic Synthesis of Cyclohexyl Cinnamate

A method for synthesizing cyclohexyl cinnamate with high yield and short reaction time using sodium bisulfate as a catalyst under microwave radiation is detailed in Chinese Patent CN104086423A. [1] This process demonstrates a practical, efficient, and potentially scalable synthetic route that differs from traditional thermal esterification methods used for simpler alkyl cinnamates. While the patent does not provide a direct head-to-head yield comparison for ethyl or benzyl cinnamate under identical conditions, it establishes a reproducible method for obtaining cyclohexyl cinnamate with a purity suitable for commercial applications, thereby supporting its consistent supply and availability.

Synthetic Chemistry Process Optimization Esterification Green Chemistry

Cyclohexyl Cinnamate Application Scenarios: From Confectionery Flavoring to Long-Lasting Perfumery


Thermally Processed Flavorings: Baked Goods and Confections Requiring High-Heat Stability

Based on its higher flash point (144 °C) and boiling point (346 °C) compared to ethyl cinnamate, cyclohexyl cinnamate is the preferred choice for flavoring applications that undergo high-temperature processing. [1] This includes baked goods (cookies, cakes, pastries), hard candies, and extruded snacks, where the compound's reduced volatility ensures the characteristic peach, cherry, and almond flavor notes are retained in the final product rather than evaporating during manufacture. The recommended use level is typically 5–20 ppm in the finished food product.

Long-Lasting Fragrance Formulations: Middle-to-Base Note in Fine Perfumery and Personal Care

The extended olfactory substantivity of cyclohexyl cinnamate (>60 hours on a blotter) makes it an ideal ingredient for constructing the heart or base of a fragrance. [1] It provides a persistent, sweet-balsamic and fruity background that enhances the longevity of the overall scent profile on skin or fabric. This performance characteristic allows perfumers to reduce their reliance on traditional, often more expensive, synthetic fixatives, thereby improving the cost-performance ratio of a fragrance concentrate. The compound is recognized by IFRA and is typically used at concentrations up to 5% in fragrance compounds. [1]

Flavor Formulations for Oil-Based Matrices and Emulsions

Given its high logP value of 4.24, cyclohexyl cinnamate is particularly well-suited for flavoring oil-based foods and emulsions. [1] In products like ice cream, salad dressings, and filled chocolates, the compound will preferentially partition into the lipid phase. This lipid-phase partitioning results in a slower release of the flavor molecules during consumption, leading to a more sustained and satisfying sensory experience. Formulators can leverage this property to create a flavor profile that evolves more gradually and persists longer on the palate compared to formulations using more hydrophilic esters like ethyl cinnamate.

Regulatory-Compliant Flavoring for Global Food and Beverage Markets

Cyclohexyl cinnamate is an excellent candidate for flavor houses and food manufacturers seeking a globally compliant, fruity flavoring agent. Its positive safety evaluation by JECFA (WHO/FAO) and GRAS status from FEMA provide a solid regulatory foundation for use in a wide range of food and beverage products, including ice cream, candy, and baked goods. [1] This established safety profile reduces regulatory risk and simplifies the product development and approval process for new food applications in markets that adhere to Codex Alimentarius standards, offering a clear advantage over other cinnamate esters that may have more limited regulatory clearances for food use.

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